2,2,4-Trimethyl-7-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-2,3-dihydro-1-benzofuran
Overview
Description
The compound “2,2,4-Trimethyl-7-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-2,3-dihydro-1-benzofuran” is a complex organic molecule. It contains a benzofuran core, which is a heterocyclic compound consisting of fused benzene and furan rings. This core is substituted with various functional groups including a sulfonyl group, an amino group, and a carbonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic core. The presence of these groups would likely result in a highly polar molecule with potential for hydrogen bonding and other intermolecular interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, its polarity, solubility, melting point, and boiling point would all be affected by these factors .Scientific Research Applications
Broad Range of Biological Activities
Benzofuran derivatives are foundational in numerous bioactive heterocycles and have demonstrated a wide range of biological activities. These activities include but are not limited to anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory properties. The benzofuran nucleus is a common feature in both natural and synthetic compounds with significant pharmacological potential. These derivatives have been utilized in various domains such as pharmaceuticals, agriculture, and polymer sciences. Their role as pronounced inhibitors against diseases, viruses, fungi, microbes, and enzymes is well-documented, highlighting their importance in therapeutic applications (Dawood, 2019).
Antimicrobial Agents
Benzofuran and its derivatives have emerged as suitable structures for developing new antimicrobial agents. They have been found to be effective against a wide array of bacterial and fungal microorganisms, with some derivatives such as psoralen, 8-methoxypsoralen, and angelicin being used in treating skin diseases like cancer or psoriasis. The unique structural features of benzofuran, along with its wide range of biological activities, make it a privileged structure in drug discovery, particularly in the search for efficient antimicrobial candidates (Hiremathad et al., 2015).
Bioactive Benzofuran Derivatives
Benzofuran derivatives have attracted attention due to their pronounced biological activities and potential as pharmacological agents. The diversity of biological activities offered by benzofurans has piqued the interest of medicinal chemists, leading to the discovery of several lead molecules across various disease conditions. The development of benzofuran derivatives in disease management underscores their significance in medicinal chemistry research (Khanam & Shamsuzzaman, 2015).
Anticarcinogenicity and Toxicity
Organotin(IV) complexes, including those with benzofuran derivatives, have shown remarkable anticarcinogenicity and toxicity. These complexes exhibit high cytotoxic activity, which is influenced by the coordination positions at the tin atom and the stability of ligand-tin bonds. The presence of the organotin moiety enhances antitumor activity and cytotoxicity, making these complexes significant in the study of cancer treatment and understanding the role of metal centers in biological properties (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-12-5-8-14(9-6-12)26(23,24)21-18(22)20-16-10-7-13(2)15-11-19(3,4)25-17(15)16/h5-10H,11H2,1-4H3,(H2,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIDBRYYUQOAQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=C3C(=C(C=C2)C)CC(O3)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601121954 | |
Record name | N-[[(2,3-Dihydro-2,2,4-trimethyl-7-benzofuranyl)amino]carbonyl]-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601121954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866008-56-2 | |
Record name | N-[[(2,3-Dihydro-2,2,4-trimethyl-7-benzofuranyl)amino]carbonyl]-4-methylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866008-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[[(2,3-Dihydro-2,2,4-trimethyl-7-benzofuranyl)amino]carbonyl]-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601121954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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